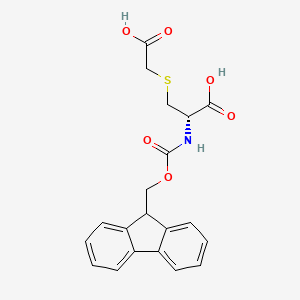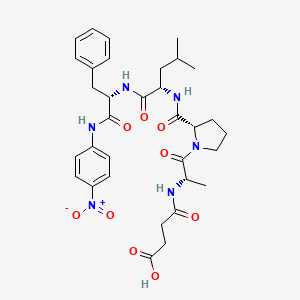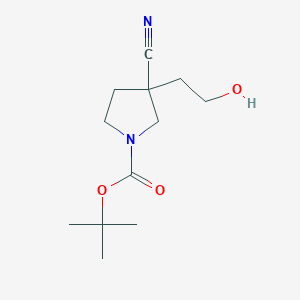
tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate” is an organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “tert-butyl” and “carboxylate” groups are attached to one of the carbon atoms in the ring. The “cyano” group and a “2-hydroxyethyl” group are attached to another carbon atom in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a tert-butyl group, a carboxylate group, a cyano group, and a 2-hydroxyethyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylate group could participate in esterification or condensation reactions. The cyano group could undergo transformations such as hydrolysis, reduction, or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For instance, the presence of a carboxylate group could impart polarity to the molecule, affecting its solubility in different solvents.Applications De Recherche Scientifique
Enantioselective Synthesis
Enantioselective synthesis methods have been developed using tert-butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate. Chung et al. (2005) described a practical asymmetric synthesis method for N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and enantiomeric excesses (Chung et al., 2005).
Synthesis of Novel Macrocyclic Tyk2 Inhibitors
Sasaki et al. (2020) reported on the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, a highly functionalized 2-pyrrolidinone. This compound was utilized in synthesizing a new series of macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).
Coupling Reactions with Arylboronic Acids
Wustrow and Wise (1991) explored the coupling of arylboronic acids with tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, which is closely related to tert-butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate, to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
Synthesis of Schiff Base Compounds
Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate and further coupled it with aromatic aldehydes to afford Schiff base compounds, which were characterized using various spectroscopic methods and X-ray crystallography (Çolak et al., 2021).
Organocatalyzed Synthesis
In 2023, Hozjan et al. reported on the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, employing bifunctional noncovalent organocatalysts (Hozjan et al., 2023).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-cyano-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-14)5-7-15/h15H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHNUADPEMTSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



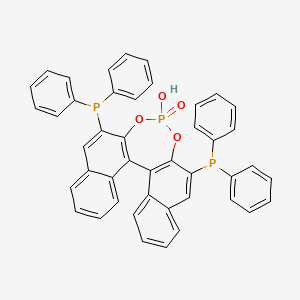
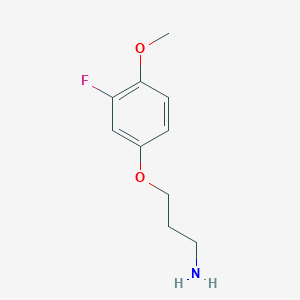
![(R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409379.png)
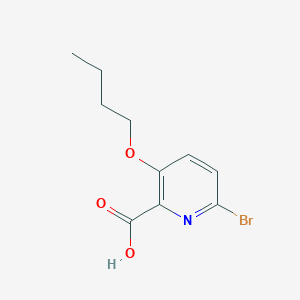
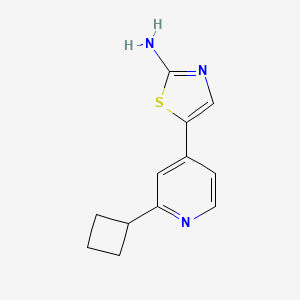
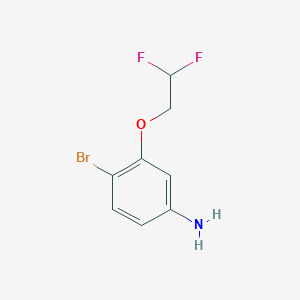
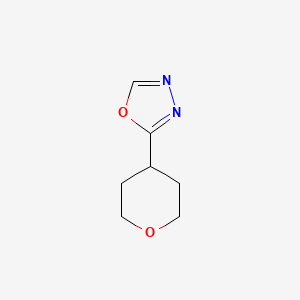
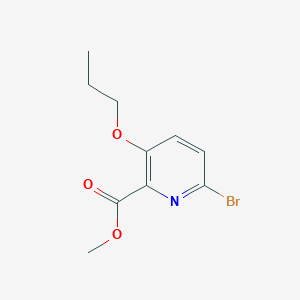
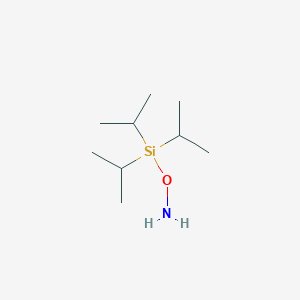
![5'-(4-Hydroxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B1409393.png)

![(2S,4R)-4-(2-Methoxy-4-prop-2-enylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1409396.png)
